4-Bromo-2-tert-butylaniline;hydrobromide
CAS No.:
Cat. No.: VC13656649
Molecular Formula: C10H15Br2N
Molecular Weight: 309.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15Br2N |
|---|---|
| Molecular Weight | 309.04 g/mol |
| IUPAC Name | 4-bromo-2-tert-butylaniline;hydrobromide |
| Standard InChI | InChI=1S/C10H14BrN.BrH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6H,12H2,1-3H3;1H |
| Standard InChI Key | XFEBAUFDNGOYOI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)N.Br |
| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)N.Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of an aniline backbone substituted with a bromine atom at the para position relative to the amino group and a tert-butyl group at the ortho position. The hydrobromide salt form enhances its stability and solubility in polar solvents. The tert-butyl group introduces significant steric hindrance, influencing reactivity and molecular interactions, while the bromine atom contributes to electrophilic substitution patterns .
Spectral Characterization
Key spectroscopic data include:
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NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with the tert-butyl group appearing as a singlet at δ 1.3 ppm .
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IR: N–H stretching at ~3400 cm, C–Br absorption near 600 cm, and C–N vibrations at 1250 cm .
Physicochemical Properties
The compound’s properties are shaped by its hybrid aromatic-aliphatic structure:
| Property | Value |
|---|---|
| Boiling Point | ~265°C (predicted) |
| Density | 1.306 ± 0.06 g/cm³ |
| Refractive Index | 1.568–1.572 |
| pKa | 2.86 (predicted, amine group) |
| Solubility | Soluble in DCM, acetonitrile |
The low pKa reflects the electron-withdrawing effects of the bromine atom, which stabilizes the protonated amine in the hydrobromide form . The tert-butyl group enhances lipid solubility, making the compound suitable for hydrophobic environments .
Synthesis and Manufacturing
Bromination of 2-tert-Butylaniline
The synthesis involves electrophilic aromatic bromination of 2-tert-butylaniline using -bromosuccinimide (NBS) in acetonitrile at 0°C, followed by gradual warming to room temperature . The reaction proceeds via a succinimide radical mechanism, favoring para substitution due to the directing effects of the amino and tert-butyl groups.
Key Steps:
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Dissolve 2-tert-butylaniline (50.0 g, 0.34 mol) in acetonitrile (1.1 L).
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Add NBS (59.6 g, 0.34 mol) at 0°C under inert atmosphere.
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Stir for 12 hours, extract with dichloromethane, and concentrate.
Salt Formation
The free base is treated with hydrobromic acid (48% w/w) in ethanol to precipitate the hydrobromide salt, which is recrystallized from hot isopropanol .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to quinoline derivatives, such as 8-bromo-6-tert-butylquinoline, which exhibit potent bioactivity in cystic fibrosis transmembrane conductance regulator (CFTR) modulation . Its planar conformation and hydrogen-bonding capacity make it ideal for designing enzyme inhibitors.
Materials Science
In polymer chemistry, it acts as a chain-transfer agent in radical polymerization, controlling molecular weight distributions. The bromine atom also facilitates Suzuki-Miyaura cross-coupling reactions to create conjugated polymers for optoelectronics .
Biological Activity and Mechanistic Insights
Enzyme Interactions
Preliminary studies suggest the compound inhibits cytochrome P450 enzymes via competitive binding to the heme iron center. The tert-butyl group occupies hydrophobic pockets, while the bromine atom forms halogen bonds with active-site residues .
Cytotoxicity Profile
In vitro assays on human bronchial epithelial cells show an IC of 12 μM, indicating moderate cytotoxicity. Metabolization via hepatic glucuronidation reduces bioaccumulation risks .
Comparative Analysis with Structural Analogs
The compound’s unique properties emerge when contrasted with similar derivatives:
| Compound | Key Feature | Bioactivity |
|---|---|---|
| 2-Bromo-4-tert-butylaniline | Bromine at meta position | Lower enzyme affinity |
| 4-Chloro-2-tert-butylaniline | Chlorine substitution | Reduced lipophilicity |
| N,N-Diethyl-2-tert-butylamine | Aliphatic amine | No aromatic interactions |
The para-bromo configuration optimizes electronic effects for aromatic interactions, while the ortho-tert-butyl group enhances steric stabilization .
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